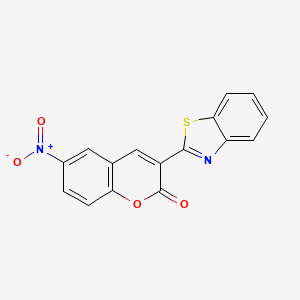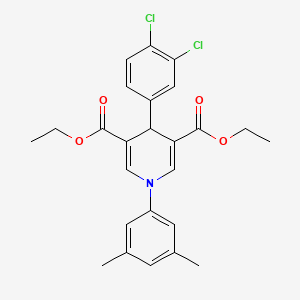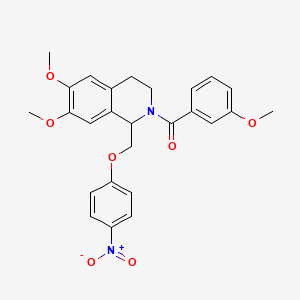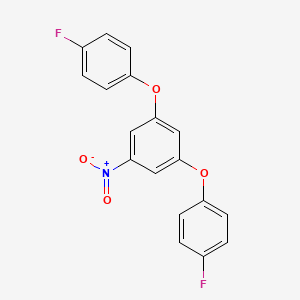![molecular formula C18H21N3O4S2 B14966752 Ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate](/img/structure/B14966752.png)
Ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many natural products, including vitamin B1 (thiamine) and penicillin
Méthodes De Préparation
The synthesis of ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE involves several steps. One common method includes the reaction of ethyl chloroacetate with a thiazole derivative in the presence of a base such as triethylamine . The reaction is typically carried out in ethanol at room temperature, followed by purification through recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Applications De Recherche Scientifique
ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, showing efficacy against certain cancer cell lines.
Biological Research: The compound is used to investigate the biological activities of thiazole derivatives, including antibacterial, antifungal, and anti-inflammatory properties.
Industrial Applications: It is explored for use in the development of new materials, such as sensors and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s ability to form hydrogen bonds and interact with various biomolecules contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
These compounds share the thiazole core but differ in their substituents, leading to varied biological activities. ETHYL 4-(4-AMINO-5-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-3-YL)BENZOATE is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H21N3O4S2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
ethyl 4-[4-amino-5-(oxolan-2-ylmethylcarbamoyl)-2-sulfanylidene-1,3-thiazol-3-yl]benzoate |
InChI |
InChI=1S/C18H21N3O4S2/c1-2-24-17(23)11-5-7-12(8-6-11)21-15(19)14(27-18(21)26)16(22)20-10-13-4-3-9-25-13/h5-8,13H,2-4,9-10,19H2,1H3,(H,20,22) |
Clé InChI |
HPCREPBRUGYTBI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B14966679.png)
![7-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966683.png)
![4-Amino-5-(4-chlorobenzoyl)-2-[(4-ethylphenyl)amino]thiophene-3-carbonitrile](/img/structure/B14966685.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B14966688.png)

![5-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B14966709.png)
![7-(6-(4-benzylpiperidin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14966717.png)
![N-(2,5-dimethoxyphenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B14966720.png)
![1-(4-chloro-2-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14966724.png)
![6-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14966730.png)
![3-methyl-N-[2-(2-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14966746.png)


